
2-Methoxy-1-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-phenylethyl acetate is an organic compound with the molecular formula C10H12O3. It is an ester formed from the reaction of 2-methoxy-1-phenylethanol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-phenylethyl acetate typically involves the esterification of 2-methoxy-1-phenylethanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Methoxy-1-phenylethanol+Acetic AcidAcid Catalyst2-Methoxy-1-phenylethyl acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of fixed-bed reactors filled with solid acid catalysts. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1-phenylethyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methoxy-1-phenylethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Hydrolysis: 2-Methoxy-1-phenylethanol and acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-Methoxy-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-phenylethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methoxy-1-phenylethanol, which may exert biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
2-Methoxy-1-phenylethanol: The alcohol precursor to 2-Methoxy-1-phenylethyl acetate.
Phenylacetone: A related compound with a similar aromatic structure.
Phenylacetic acid: Another related compound that can be derived from the oxidation of this compound.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
91970-57-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2-methoxy-1-phenylethyl) acetate |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-11(8-13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clé InChI |
UEOQWTZJUWJVNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(COC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


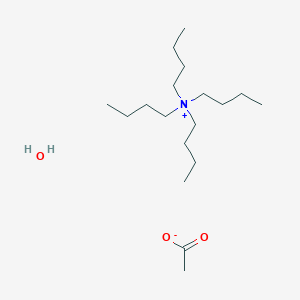

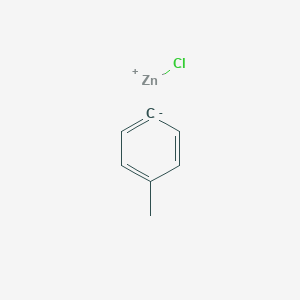
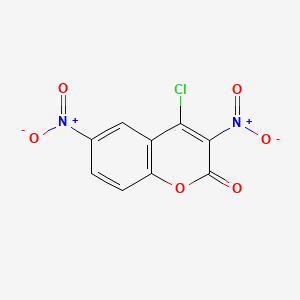

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)



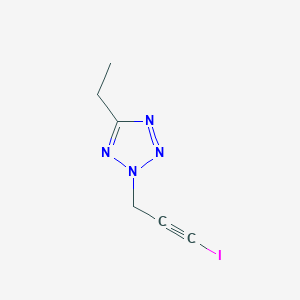
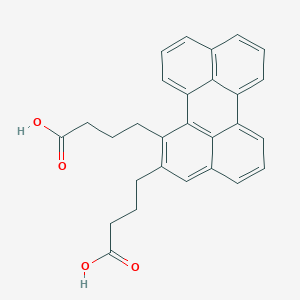
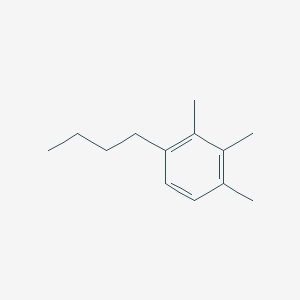
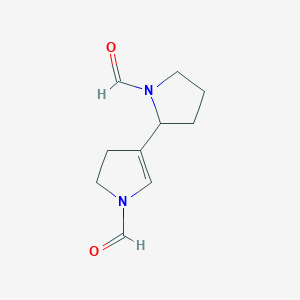
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
